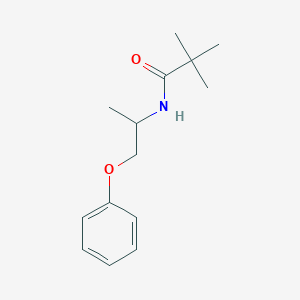
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide, also known as DMPP, is an organic compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. DMPP is widely used in scientific research due to its unique properties, including its ability to modulate the activity of certain ion channels and receptors in the body.
作用机制
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide acts as a positive allosteric modulator of nicotinic acetylcholine receptors, meaning that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site that binds the neurotransmitter acetylcholine. This compound also inhibits the activity of certain voltage-gated potassium channels by binding to a site on the channel that is distinct from the channel's pore.
Biochemical and Physiological Effects:
This compound has been shown to enhance the release of certain neurotransmitters, including acetylcholine and dopamine, in the brain. It has also been shown to increase the firing rate of certain neurons in the brain. In addition, this compound has been shown to have anti-inflammatory effects in certain animal models.
实验室实验的优点和局限性
One advantage of using 2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide in lab experiments is its ability to selectively modulate the activity of certain ion channels and receptors. This allows researchers to study the function of these channels and receptors in a more controlled manner. However, one limitation of using this compound is that its effects on ion channels and receptors may not accurately reflect the effects of endogenous ligands or other drugs.
未来方向
There are several potential future directions for research involving 2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide. One area of interest is the development of this compound-based compounds with improved potency and selectivity for certain ion channels and receptors. Another area of interest is the study of this compound's effects on other neurotransmitter systems and its potential therapeutic applications in neurological and psychiatric disorders. Finally, there is potential for the use of this compound as a tool in the study of ion channel function in disease states.
合成方法
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide can be synthesized using several methods, including the reaction of 2,2-dimethylpropanoyl chloride with N-(1-methyl-2-phenoxyethyl)amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,2-dimethylpropanoic acid with N-(1-methyl-2-phenoxyethyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide.
科学研究应用
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide has been extensively studied in scientific research due to its ability to modulate the activity of certain ion channels and receptors in the body. It has been shown to enhance the activity of nicotinic acetylcholine receptors, which are involved in neurotransmission, and to inhibit the activity of certain voltage-gated potassium channels. This compound has also been studied for its potential use as a tool in the study of ion channel function.
属性
IUPAC Name |
2,2-dimethyl-N-(1-phenoxypropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(15-13(16)14(2,3)4)10-17-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKYHHQGGVMYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5408776.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5408782.png)
![(3R*,4R*)-1-(4-amino-5-methyl-2-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5408786.png)
![1-isobutyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one (1-isobutyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B5408794.png)
![1-(4-iodophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5408809.png)

![N,N,4-trimethyl-3-(2-{[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5408816.png)
![7-(2,3-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408826.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide](/img/structure/B5408830.png)
![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5408843.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5408862.png)
![methyl {3-(4-ethylphenyl)-5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5408869.png)
